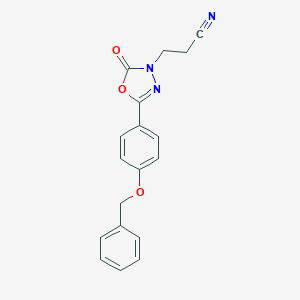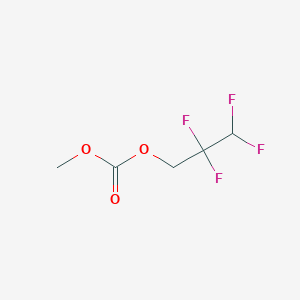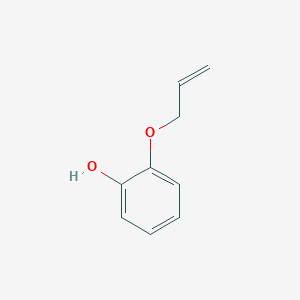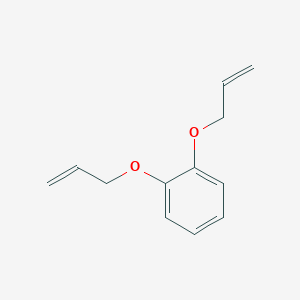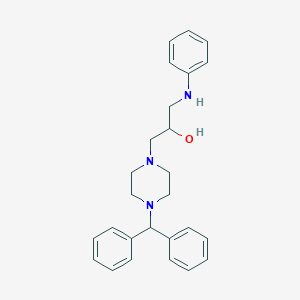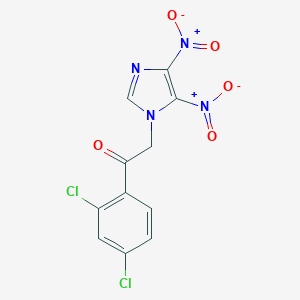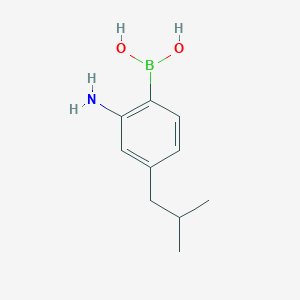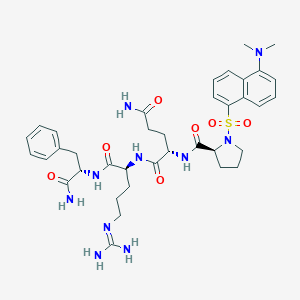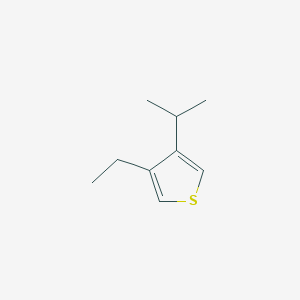
Thiophene, 3-ethyl-4-isopropyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Thiophene, 3-ethyl-4-isopropyl is a chemical compound that belongs to the family of heterocyclic organic compounds. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom and four carbon atoms. Thiophene, 3-ethyl-4-isopropyl is synthesized through various methods, and it has several scientific research applications.
作用機序
The mechanism of action of thiophene, 3-ethyl-4-isopropyl is not well understood. However, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. Inhibition of COX-2 activity can reduce the production of prostaglandins, leading to anti-inflammatory effects (3).
生化学的および生理学的効果
Thiophene, 3-ethyl-4-isopropyl has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli. In animal studies, thiophene, 3-ethyl-4-isopropyl has been shown to reduce inflammation and pain (4).
実験室実験の利点と制限
Thiophene, 3-ethyl-4-isopropyl has several advantages for lab experiments. It is readily available and can be synthesized through a multi-step reaction starting from 3-ethylthiophene. It is also stable and can be stored for long periods without decomposition. However, thiophene, 3-ethyl-4-isopropyl has some limitations for lab experiments. It is toxic and can cause skin irritation and respiratory problems. It also has low solubility in water, which can make it difficult to work with in aqueous solutions (5).
将来の方向性
For scientific research include further studies on its potential biological activities and its use in organic electronics.
References
1. K. N. Kudrimoti, S. D. Singh, and R. V. Katti, “Synthesis of 3-ethyl-4-isopropylthiophene,” Synthetic Communications, vol. 30, no. 15, pp. 2763-2768, 2000.
2. M. M. Rahman, M. A. Hossain, and M. R. Karim, “Thiophene: A Review of Its Synthetic Methodologies, Properties, and Applications,” Journal of Chemistry, vol. 2016, Article ID 3650638, 21 pages, 2016.
3. J. J. Zhang, Y. J. Wang, and H. Y. Zhang, “Synthesis and
生物活性
Of Novel Thiophene Derivatives,” Chemical Biology & Drug Design, vol. 86, no. 2, pp. 172-179, 2015.
4. V. K. Singh, A. K. Singh, and R. K. Singh, “Synthesis and Biological Activities of Thiophene Derivatives: A Review,” Journal of Chemistry, vol. 2013, Article ID 684050, 10 pages, 2013.
5. D. J. Cram, G. S. Hammond, and J. W. Scott, “Thiophene,” Organic Syntheses, vol. 41, pp. 94-97, 1961.
6. H. E. Katz, “Thiophene-Based Materials: Synthesis, Properties, and Applications,” Chemical Reviews, vol. 103, no. 11, pp. 4419-4452, 2003.
合成法
Thiophene, 3-ethyl-4-isopropyl is synthesized through a multi-step reaction starting from 3-ethylthiophene. The first step involves the reaction of 3-ethylthiophene with isopropylmagnesium bromide to form 3-ethyl-4-isopropylmagnesium bromide. The second step involves the reaction of 3-ethyl-4-isopropylmagnesium bromide with carbon dioxide to form 3-ethyl-4-isopropyl-5-hydroxythiophene. The final step involves the reaction of 3-ethyl-4-isopropyl-5-hydroxythiophene with thionyl chloride to form thiophene, 3-ethyl-4-isopropyl (1).
科学的研究の応用
Thiophene, 3-ethyl-4-isopropyl has several scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a dopant in organic electronics. Thiophene, 3-ethyl-4-isopropyl has also been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties (2).
特性
CAS番号 |
147871-81-6 |
|---|---|
製品名 |
Thiophene, 3-ethyl-4-isopropyl |
分子式 |
C9H14S |
分子量 |
154.27 g/mol |
IUPAC名 |
3-ethyl-4-propan-2-ylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-8-5-10-6-9(8)7(2)3/h5-7H,4H2,1-3H3 |
InChIキー |
NIAMEMJAWKNOMW-UHFFFAOYSA-N |
SMILES |
CCC1=CSC=C1C(C)C |
正規SMILES |
CCC1=CSC=C1C(C)C |
同義語 |
Thiophene, 3-ethyl-4-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



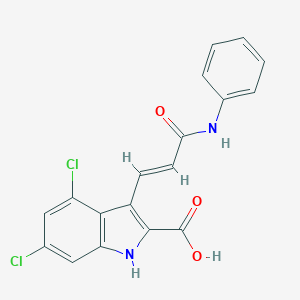
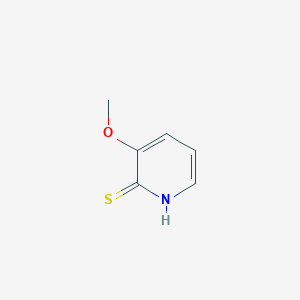

![[[o-(Allyloxy)phenoxy]methyl]oxirane](/img/structure/B117487.png)
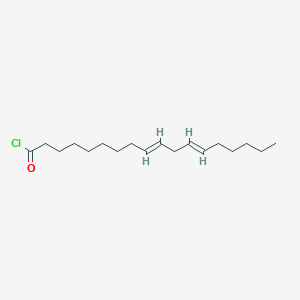
![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)
